

Technical Guide: Solubility and Properties of (S)-Tert-butyl (2-aminopropyl)carbamate

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Compound of Interest

Compound Name: (S)-Tert-butyl (2-aminopropyl)carbamate

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Introduction

(S)-Tert-butyl (2-aminopropyl)carbamate, a chiral building block, is of significant interest in medicinal chemistry and drug development. It serves as a crucial intermediate in the synthesis of a variety of pharmaceutical agents, including potential anti-cancer drugs, anti-AIDS medications, and analgesics.[1] Its utility in organic synthesis is largely attributed to the presence of a Boc-protected amine, which allows for selective reactions at the free primary amine. A thorough understanding of its physicochemical properties, particularly its solubility, is paramount for its effective use in synthesis, formulation, and biological screening.

While specific quantitative solubility data for **(S)-Tert-butyl (2-aminopropyl)carbamate** is not readily available in public literature, this guide provides a comprehensive overview of its expected solubility based on structurally similar compounds.[1] Furthermore, a detailed experimental protocol for determining its precise solubility is provided to enable researchers to generate accurate data for their specific applications. This guide also explores a potential signaling pathway involving carbamate derivatives to provide a broader context for its biological relevance.

Data Presentation: Solubility Profile

Quantitative solubility data for **(S)-Tert-butyl (2-aminopropyl)carbamate** is not widely published. However, the solubility of structurally analogous compounds provides valuable insights into its likely solubility characteristics. The following table summarizes the available qualitative and quantitative solubility data for the target compound and its close structural relatives.

Compound Name	Solvent	Solubility	Reference(s)
(S)-Tert-butyl (2-aminopropyl)carbamate	-	Not available	[1]
N-Boc-1,3-diaminopropane	Methanol	Miscible	[2][3][4]
tert-Butyl carbamate	Methylene Chloride	Soluble	[5]
Chloroform	Soluble	[5]	
Alcohols	Soluble	[5]	
Petroleum Ether	Slightly Soluble	[5]	
Water	Slightly Soluble	[5]	
tert-Butyl (3-aminopropyl)carbamate	Polar Organic Solvents	Soluble (Qualitative)	[6][7]
Dimethyl Sulfoxide (DMSO)	100 mg/mL	[8]	

Experimental Protocols: Quantitative Solubility Determination

To obtain precise and reliable solubility data for **(S)-Tert-butyl (2-aminopropyl)carbamate**, a standardized experimental protocol is essential. The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[6][9][10][11][12][13]

Shake-Flask Method for Thermodynamic Solubility Determination

Objective: To determine the equilibrium solubility of **(S)-Tert-butyl (2-aminopropyl)carbamate** in a specific solvent at a controlled temperature.

Materials:

- **(S)-Tert-butyl (2-aminopropyl)carbamate**
- Selected solvent(s) of interest (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, dichloromethane, dimethyl sulfoxide (DMSO))
- Glass vials with screw caps
- Orbital shaker or rotator in a temperature-controlled incubator
- Analytical balance
- Centrifuge
- Syringes and syringe filters (e.g., 0.22 μm)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

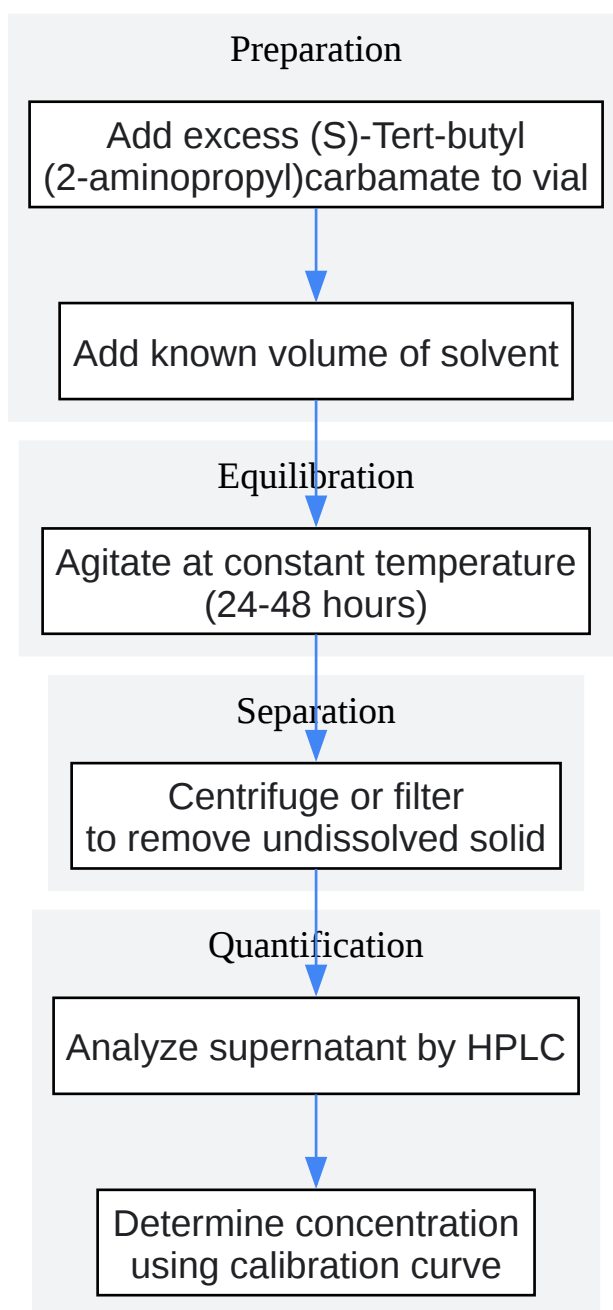
Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of **(S)-Tert-butyl (2-aminopropyl)carbamate** to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
 - Record the exact weight of the compound added.
 - Add a known volume of the desired solvent to the vial.

- Equilibration:
 - Securely cap the vial to prevent solvent evaporation.
 - Place the vial in an orbital shaker within a temperature-controlled environment (e.g., 25 °C or 37 °C).
 - Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[6]
- Separation of Undissolved Solid:
 - After the equilibration period, cease agitation and allow the vial to stand undisturbed for a short period to allow the excess solid to settle.
 - To separate the supernatant from the undissolved solid, either centrifuge the vial at a high speed or carefully withdraw the supernatant using a syringe fitted with a filter. This step is critical to ensure that no solid particles are transferred to the analytical sample.
- Quantification:
 - Prepare a series of standard solutions of **(S)-Tert-butyl (2-aminopropyl)carbamate** of known concentrations in the same solvent used for the solubility experiment.
 - Analyze the standard solutions using a validated HPLC method to generate a calibration curve.
 - Analyze the filtered supernatant from the saturated solution using the same HPLC method.
 - Determine the concentration of the compound in the supernatant by interpolating its response against the calibration curve. This concentration represents the solubility of the compound in the tested solvent at the specified temperature.

Mandatory Visualization

Experimental Workflow for Solubility Determination

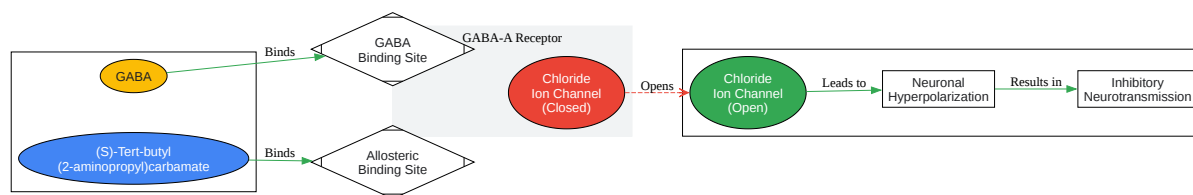


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Caption: Workflow for the shake-flask solubility determination method.

Hypothesized Signaling Pathway: Positive Allosteric Modulation of GABA-A Receptor

Carbamate derivatives have been identified as positive allosteric modulators (PAMs) of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. [14] This suggests a potential mechanism of action for carbamate-containing pharmaceuticals. The following diagram illustrates this hypothesized signaling pathway.



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